n-(6-Hydroxy-1h-indazol-3-yl)benzamide
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Overview
Description
N-(6-Hydroxy-1H-indazol-3-yl)benzamide: is a chemical compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper(II) acetate in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient synthesis with minimal byproducts .
Chemical Reactions Analysis
Types of Reactions: N-(6-Hydroxy-1H-indazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Hydroxy-1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: Another tautomeric form of indazole.
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide: A similar compound with a pyridine substituent.
Uniqueness: N-(6-Hydroxy-1H-indazol-3-yl)benzamide is unique due to the presence of both the hydroxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that may not be achievable with other indazole derivatives.
Properties
CAS No. |
511225-25-5 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(6-hydroxy-1H-indazol-3-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2/c18-10-6-7-11-12(8-10)16-17-13(11)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19) |
InChI Key |
MIKZNSYPCWKOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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